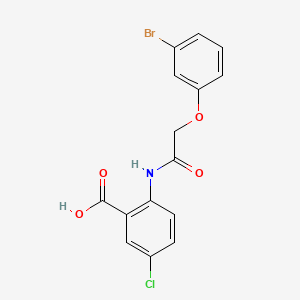
Dimethyl 2-(but-1-en-1-yl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(but-1-en-1-yl)butanedioate is an organic compound with the molecular formula C10H16O4. It is a derivative of butanedioic acid, where two of the hydrogen atoms are replaced by methyl groups, and one of the carboxyl groups is esterified with a but-1-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(but-1-en-1-yl)butanedioate can be synthesized through several methods. One common approach involves the esterification of butanedioic acid with but-1-en-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction mixture is then purified through distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(but-1-en-1-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Butanedioic acid derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(but-1-en-1-yl)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research into potential pharmaceutical applications, such as prodrugs that release active compounds upon metabolic conversion.
Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
Mechanism of Action
The mechanism by which dimethyl 2-(but-1-en-1-yl)butanedioate exerts its effects depends on the specific reaction it undergoes. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new ester bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl butanedioate: A simpler ester of butanedioic acid without the but-1-en-1-yl group.
Dimethyl succinate: Another ester of butanedioic acid, commonly used in organic synthesis.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar ester structure but different functional groups and applications.
Uniqueness
Dimethyl 2-(but-1-en-1-yl)butanedioate is unique due to the presence of the but-1-en-1-yl group, which imparts distinct reactivity and potential applications compared to other esters of butanedioic acid. This structural feature allows for a broader range of chemical transformations and applications in various fields.
Properties
CAS No. |
71195-19-2 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
dimethyl 2-but-1-enylbutanedioate |
InChI |
InChI=1S/C10H16O4/c1-4-5-6-8(10(12)14-3)7-9(11)13-2/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
RSESRCGMLBHVBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


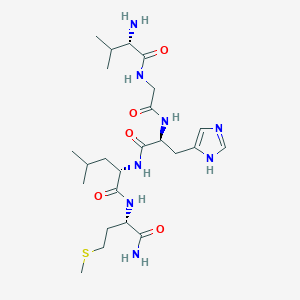
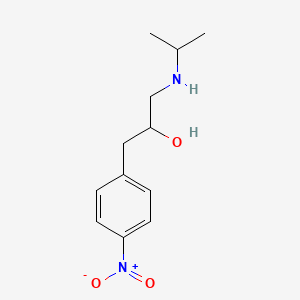
![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)
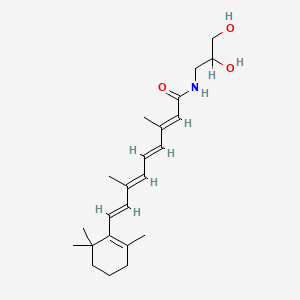
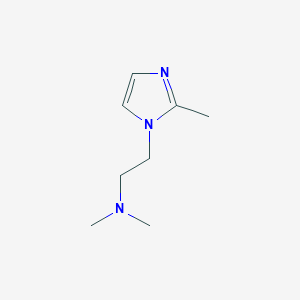
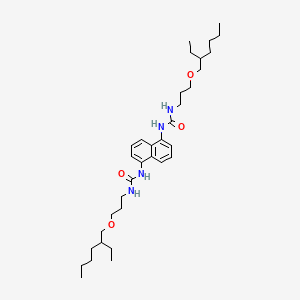
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
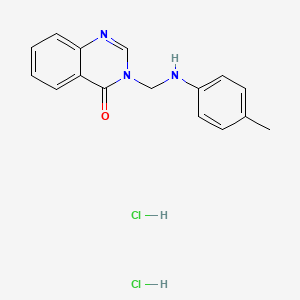
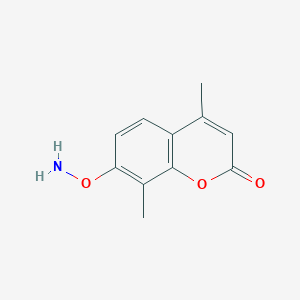
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
